[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium is a compound with the chemical formula C₁₇H₂₉NO₂P⁺ . This compound is part of a group of stereoisomers and is known for its unique structural properties.
Vorbereitungsmethoden
The synthetic routes for (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involve several steps. The preparation typically starts with the selection of appropriate chiral sources to ensure the correct stereochemistry. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on cellular processes. In medicine, researchers are exploring its potential therapeutic applications, including its use as a drug candidate for certain diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the context and concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium can be compared with other similar compounds, such as [(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron . The uniqueness of (1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyloxophosphanium lies in its specific stereochemistry and the presence of the oxophosphanium group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
675623-90-2 |
---|---|
Molekularformel |
C17H29NO2P+ |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
[(1S)-3-ethyl-1-[[(1R)-1-phenylethyl]amino]heptyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H28NO2P/c1-4-6-10-15(5-2)13-17(21(19)20)18-14(3)16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,4-6,10,13H2,1-3H3/p+1/t14-,15?,17+/m1/s1 |
InChI-Schlüssel |
RTVIIHQDMSHMMU-BZEOVNSFSA-O |
Isomerische SMILES |
CCCCC(CC)C[C@@H](N[C@H](C)C1=CC=CC=C1)[P+](=O)O |
Kanonische SMILES |
CCCCC(CC)CC(NC(C)C1=CC=CC=C1)[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.